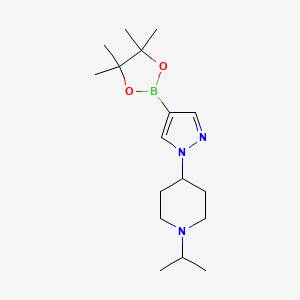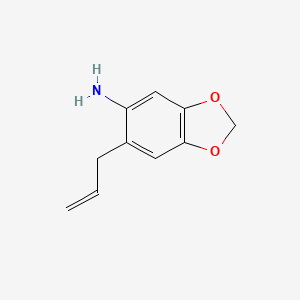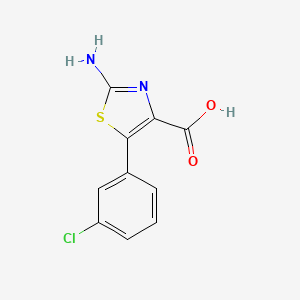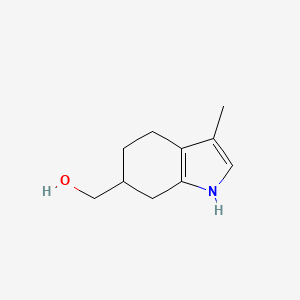
2,4,6-Triphenyl-2H-thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-2H-thiopyran is a sulfur-containing organic compound with the molecular formula C23H18S. It is characterized by a thiopyran ring system substituted with three phenyl groups at positions 2, 4, and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-2H-thiopyran typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Triphenyl-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl groups and the thiopyran ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions can produce a variety of substituted thiopyran derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-2H-thiopyran has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its applications extend to materials science, where it is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4,6-triphenyl-2H-thiopyran exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2,4,6-Triphenyl-2H-thiopyran is compared with other similar compounds to highlight its uniqueness:
2,4,6-Triphenylthiophene: Similar in structure but lacks the thiopyran ring, leading to different chemical properties and reactivity.
This compound-3-one:
This compound-3-ol: Features a hydroxyl group at the 3-position, altering its chemical behavior and biological activity.
These compounds share the triphenyl substitution pattern but differ in their core structures, leading to variations in their properties and uses.
Would you like to know more about any specific aspect of this compound?
Propiedades
Número CAS |
55434-48-5 |
|---|---|
Fórmula molecular |
C23H18S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-2H-thiopyran |
InChI |
InChI=1S/C23H18S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,22H |
Clave InChI |
PHFBUQLYIAXNEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



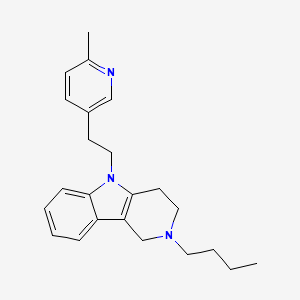
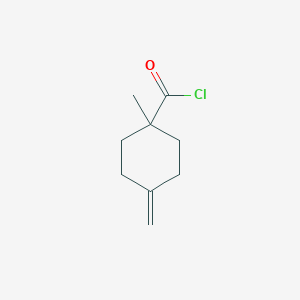
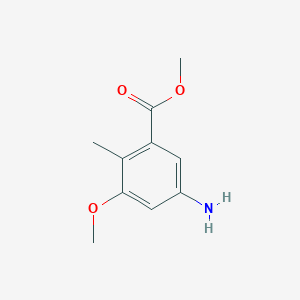
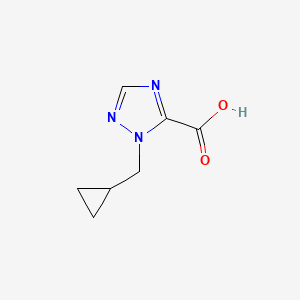
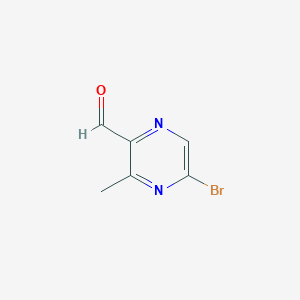
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
